N-ethyl-3-(5-hydroxypyridin-2-yl)benzamide
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Overview
Description
N-ethyl-3-(5-hydroxypyridin-2-yl)benzamide is a chemical compound with the molecular formula C14H14N2O2 It is characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with an ethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(5-hydroxypyridin-2-yl)benzamide typically involves the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a catalyst. One such catalyst is the bimetallic metal-organic framework Fe2Ni-BDC, which facilitates the amidation reaction under optimal conditions. The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of metal-organic frameworks as catalysts in large-scale synthesis could be a viable approach due to their high catalytic efficiency and recyclability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(5-hydroxypyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group can produce an amine.
Scientific Research Applications
N-ethyl-3-(5-hydroxypyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-3-(5-hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-3-(5-hydroxypyridin-2-yl)benzamide include:
- N-(pyridin-2-yl)benzamide
- N-(4-methylpyridin-2-yl)benzamide
- N-(5-chloropyridin-2-yl)benzamide
Uniqueness
This compound is unique due to the presence of both an ethyl group and a hydroxyl group on the pyridine ring. This unique substitution pattern may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-ethyl-3-(5-hydroxypyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-15-14(18)11-5-3-4-10(8-11)13-7-6-12(17)9-16-13/h3-9,17H,2H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXOVWOPHZXRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692704 |
Source
|
Record name | N-Ethyl-3-(5-hydroxypyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-23-4 |
Source
|
Record name | N-Ethyl-3-(5-hydroxypyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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